1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine is a compound belonging to the piperazine family, which is known for its diverse applications in medicinal chemistry and organic synthesis. Piperazines are cyclic amines that have been widely studied due to their presence in various biologically active molecules.
Vorbereitungsmethoden
The synthesis of 1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine typically involves the reaction of 1-(2-methylphenyl)methylpiperazine with 2-chloroethyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding ethyl derivative.
Common reagents and conditions used in these reactions include organic solvents, bases, and catalysts to facilitate the reactions. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anticancer, antiviral, and antimicrobial properties.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used in the production of specialty chemicals and as a building block for more complex molecules in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to the inhibition of enzyme activity or disruption of DNA function. This mechanism is particularly relevant in its potential anticancer activity, where it can induce cell death by interfering with DNA replication .
Vergleich Mit ähnlichen Verbindungen
1-(2-Chloroethyl)-4-[(2-methylphenyl)methyl]piperazine can be compared with other piperazine derivatives, such as:
1-(2-Chloroethyl)piperazine: Lacks the methylphenyl group, making it less bulky and potentially less selective in its biological interactions.
4-[(2-Methylphenyl)methyl]piperazine: Lacks the chloroethyl group, which reduces its reactivity and potential for forming covalent bonds with biological targets.
Eigenschaften
CAS-Nummer |
103770-17-8 |
---|---|
Molekularformel |
C14H21ClN2 |
Molekulargewicht |
252.78 g/mol |
IUPAC-Name |
1-(2-chloroethyl)-4-[(2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C14H21ClN2/c1-13-4-2-3-5-14(13)12-17-10-8-16(7-6-15)9-11-17/h2-5H,6-12H2,1H3 |
InChI-Schlüssel |
SFBSPUWSYACHTM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1CN2CCN(CC2)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.